molecular formula C18H34N2O3 B14382518 2-(2-Methoxyethoxy)ethyl N,N'-dicyclohexylcarbamimidate CAS No. 88428-89-1

2-(2-Methoxyethoxy)ethyl N,N'-dicyclohexylcarbamimidate

Katalognummer: B14382518
CAS-Nummer: 88428-89-1
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: NIZMORXKCNFJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate is a chemical compound with a complex structure that includes both ether and carbamimidate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodiimide. The process involves the following steps:

    Activation of the Alcohol: The hydroxyl group of 2-(2-Methoxyethoxy)ethanol is activated using a suitable activating agent such as DCC.

    Formation of the Carbamimidate: The activated alcohol reacts with DCC to form the carbamimidate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate undergoes various types of chemical reactions, including:

    Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamimidate group can be reduced to form amines.

    Substitution: The ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethers or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbamimidate linkages.

    Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate involves the formation of stable carbamimidate linkages with target molecules. The molecular targets include hydroxyl and amino groups in proteins, peptides, and other biomolecules. The pathways involved in its action include:

    Formation of Covalent Bonds: The carbamimidate group reacts with nucleophilic groups to form stable covalent bonds.

    Stabilization of Complexes: The ether groups provide stability to the formed complexes, enhancing their solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A simpler compound with similar ether groups but lacking the carbamimidate functionality.

    N,N’-Dicyclohexylcarbodiimide (DCC): A reagent used in the synthesis of carbamimidates but without the ether groups.

Uniqueness

2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate is unique due to the presence of both ether and carbamimidate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis, research, and industry.

Eigenschaften

CAS-Nummer

88428-89-1

Molekularformel

C18H34N2O3

Molekulargewicht

326.5 g/mol

IUPAC-Name

2-(2-methoxyethoxy)ethyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C18H34N2O3/c1-21-12-13-22-14-15-23-18(19-16-8-4-2-5-9-16)20-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3,(H,19,20)

InChI-Schlüssel

NIZMORXKCNFJAP-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOC(=NC1CCCCC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.